Home > Products > Screening Compounds P99612 > Somatotropin releasing hormone (1-43)
Somatotropin releasing hormone (1-43) - 86472-71-1

Somatotropin releasing hormone (1-43)

Catalog Number: EVT-355422
CAS Number: 86472-71-1
Molecular Formula: C225H360N76O67S
Molecular Weight: 5234 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Somatotropin releasing hormone is classified as a neuropeptide. It consists of 44 amino acids, but the active form responsible for stimulating growth hormone release is often referred to as somatotropin releasing hormone (1-43), which represents its first 43 amino acids. This peptide is derived from a larger precursor protein, which undergoes proteolytic cleavage to yield the active form. The secretion of somatotropin releasing hormone is regulated by various physiological factors including sleep, stress, and nutritional status.

Synthesis Analysis

Methods of Synthesis

The synthesis of somatotropin releasing hormone occurs primarily in the hypothalamus. The precursor protein, prepro-somatotropin releasing hormone, is synthesized in the neuronal cell bodies and transported down the axons to nerve terminals in the median eminence. Here, it is cleaved by specific enzymes to produce somatotropin releasing hormone (1-43).

Technical Details

  • Transcription and Translation: The gene encoding somatotropin releasing hormone is transcribed into messenger RNA, which is then translated into the precursor protein.
  • Proteolytic Processing: The precursor undergoes enzymatic cleavage to produce biologically active somatotropin releasing hormone.
  • Release Mechanism: Upon stimulation by various factors such as hypoglycemia or stress, somatotropin releasing hormone is released into the hypophyseal portal system, reaching the anterior pituitary.
Molecular Structure Analysis

Structure

Somatotropin releasing hormone (1-43) has a specific sequence and three-dimensional conformation essential for its biological activity. The structure consists of a linear chain of amino acids that folds into a functional conformation.

Data

  • Molecular Weight: Approximately 5 kDa.
  • Amino Acid Sequence: The sequence includes critical residues that interact with specific receptors on somatotroph cells.
Chemical Reactions Analysis

Reactions Involved

Somatotropin releasing hormone primarily engages in receptor-mediated signaling upon binding to its receptor on somatotrophs. This interaction triggers a cascade of intracellular events leading to growth hormone secretion.

Technical Details

  • Receptor Binding: Somatotropin releasing hormone binds to growth hormone-releasing hormone receptor, activating G-protein coupled signaling pathways.
  • Second Messenger Systems: The binding leads to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently activates protein kinase A and promotes calcium influx into cells.
Mechanism of Action

Process

The mechanism of action for somatotropin releasing hormone involves several key steps:

  1. Binding: Somatotropin releasing hormone binds to its receptor on somatotrophs.
  2. Signal Transduction: This binding activates G proteins that stimulate adenylate cyclase, increasing cAMP levels.
  3. Calcium Mobilization: Elevated cAMP levels lead to calcium channel activation, resulting in increased intracellular calcium concentration.
  4. Growth Hormone Secretion: The rise in intracellular calcium promotes the exocytosis of growth hormone from secretory vesicles.

Data

Research indicates that this process is tightly regulated and influenced by feedback mechanisms involving insulin-like growth factor 1 and other hormones.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when lyophilized.
  • Solubility: Soluble in water and physiological saline; stability can vary based on pH and temperature conditions.

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires careful handling and storage conditions.
  • pH Sensitivity: Optimal activity generally occurs within a physiological pH range (around 7.4).
Applications

Scientific Uses

Somatotropin releasing hormone (1-43) has several applications in both research and clinical settings:

  • Growth Disorders: Used therapeutically for conditions related to growth hormone deficiency.
  • Research Tool: Employed in studies investigating growth regulation, metabolism, and endocrine function.
  • Pharmacological Studies: Investigated for potential therapeutic interventions in metabolic disorders and obesity management.
Molecular and Genetic Foundations of GHRH (1-43)

Gene Structure and Evolutionary Homology of GHRH

The gene encoding human growth hormone-releasing hormone (GHRH) resides on chromosome 20p11.2 and consists of five exons and four introns. The primary transcript encodes a 108-amino acid preprohormone that undergoes proteolytic cleavage to yield mature GHRH isoforms, including the 44-amino acid GHRH(1-44) and the truncated but biologically active GHRH(1-43). Evolutionary analysis reveals significant homology across vertebrates, particularly in the functionally critical N-terminal domain (1–29). The GHRH gene belongs to a superfamily including VIP (vasoactive intestinal peptide), PACAP (pituitary adenylate cyclase-activating polypeptide), and secretin, all sharing structural motifs essential for receptor activation. Table 1 summarizes key genetic features and interspecies conservation patterns [2] [3] [8].

Table 1: Genetic and Evolutionary Features of GHRH

FeatureHuman GHRHMouse GHRHEvolutionary Conservation
Chromosomal Location20p11.22qH4Syntenic regions conserved
Gene Structure5 exons, 4 introns5 exons, 4 intronsHighly conserved
Preprohormone Length108 aa104 aaN-terminal domain preserved
Mature IsoformsGHRH(1-44), GHRH(1-43)GHRH(1-43)C-terminal truncation varies
Homologous PeptidesVIP, PACAP, SecretinVIP, PACAP, SecretinShared receptor interfaces

Post-Translational Processing and Isoform Diversity

Post-translational modifications of the GHRH preprohormone involve sequential enzymatic cleavages. Prohormone convertases (PC1/3 and PC2) liberate intermediate forms, followed by carboxypeptidase E-mediated truncation to generate bioactive peptides. GHRH(1-43) arises from C-terminal cleavage of GHRH(1-44), removing the amide group. This truncation influences receptor-binding kinetics but retains full agonistic activity. Alternative splicing and post-translational modifications (e.g., phosphorylation, acetylation) further expand isoform diversity. Proteolytic processing patterns are tissue-specific, with hypothalamic neurons favoring GHRH(1-43) production. Table 2 delineates major proteolytic cleavage sites and resulting isoforms [2] [6] [9].

Table 2: Proteolytic Processing of Human GHRH Precursor

Precursor FormCleavage EnzymeCleavage SiteProductBioactivity
Prepro-GHRHSignal peptidaseN-terminal signalPro-GHRHInactive
Pro-GHRHProhormone convertase 1Arg⁻³⁷⁻Arg⁻³⁸⁻Lys⁻³⁹GHRH(1-44)-GlyIntermediate
GHRH(1-44)-GlyPeptidyl-glycine α-amidating monooxygenaseC-terminal glycineGHRH(1-44)-NH₂Full agonist
GHRH(1-44)-NH₂Carboxypeptidase EC-terminal Arg/LysGHRH(1-43)-NH₂Full agonist (altered kinetics)

Receptor Interaction Dynamics: GHRH-SV1 Splice Variants and Signaling Crosstalk

GHRH(1-43) primarily activates the pituitary GHRH receptor (pGHRH-R), a Gαs-coupled receptor stimulating cAMP/PKA pathways. Crucially, the splice variant SV1 (splice variant 1) of GHRH-R, detected in tumors and hypothalamic neurons, exhibits high affinity for GHRH(1-43). SV1 retains functional domains but lacks part of the extracellular N-terminus due to alternative splicing involving intron 3 retention. Ligand-receptor kinetics studies show GHRH(1-43) binding induces SV1 dimerization, activating:

  • cAMP/PKA: Primary pathway for somatotrope proliferation and GH transcription.
  • MAPK/ERK: Modulates neuronal differentiation and survival.
  • PLC/PKC: Secondary pathway enhancing calcium flux.

Crosstalk occurs with insulin-like growth factor 1 (IGF-1) and kisspeptin signaling pathways, creating feedback loops that fine-tune GH pulsatility. Table 3 compares receptor binding characteristics [3] [7] [9].

Table 3: GHRH Receptor Isoform Binding Dynamics

ParameterpGHRH-RSV1 ReceptorFunctional Consequence
Binding Affinity (Kd)0.8 nM (GHRH(1-44))1.2 nM (GHRH(1-43))Comparable high affinity
Signaling PathwayscAMP/PKA >> PLC/PKCcAMP/PKA, MAPK/ERKBroader mitogenic signaling in SV1
Tissue DistributionPituitary somatotropesHypothalamus, tumorsAutocrine/paracrine roles
Ligand SpecificityGHRH(1-44) > GHRH(1-43)GHRH(1-43) ≥ GHRH(1-44)Preferential activation by (1-43)

Epigenetic Regulation of GHRH Expression in Hypothalamic Neurons

Epigenetic mechanisms tightly govern GHRH transcription in arcuate nucleus (ARC) neurons. Key regulators include:

  • Histone Modifications: The H3K4-methyltransferase MLL4 (KMT2D) deposits H3K4me1/2 marks at GHRH enhancers, facilitating chromatin accessibility. MLL4 haploinsufficiency reduces H3K4 methylation, diminishing GHRH expression and causing dwarfism in mouse models and Kabuki syndrome patients. Concurrently, UTX (H3K27-demethylase) removes repressive H3K27me3 marks.
  • Transcription Factor Recruitment: MLL4 complexes with Nrf1 (nuclear respiratory factor 1) at GHRH promoter regions. ChIP-seq data confirm Nrf1 binding to antioxidant response elements (AREs) proximal to the GHRH transcription start site.
  • DNA Methylation: Hypomethylation of CpG islands in the GHRH promoter correlates with neuronal maturation and increased GHRH expression.Pharmacological inhibition of histone deacetylases (HDACs) by agents like AR-42 restores H3K27ac levels and rescues GHRH expression in Mll4-deficient neurons, underscoring the plasticity of this epigenetic axis [4] [7] [10].

Table 4: Epigenetic Regulators of GHRH Neurons

Epigenetic MechanismRegulatorTarget SiteEffect on GHRHFunctional Evidence
H3K4 MethylationMLL4 (KMT2D)Enhancers (H3K4me1/me2)ActivationMll4⁺/⁻ mice show 60% ↓ GHRH neurons
H3K27 DemethylationUTX (KDM6A)Promoters (H3K27me3 removal)ActivationUTX mutations in Kabuki syndrome
Histone AcetylationHDAC (inhibited by AR-42)Promoters (H3K27ac)Activation upon inhibitionAR-42 rescues GHRH in Mll4 mutants
DNA MethylationDNMT1/3ACpG islands in promoterRepressionHypomethylation in mature neurons

Properties

CAS Number

86472-71-1

Product Name

Somatotropin releasing hormone (1-43)

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C225H360N76O67S

Molecular Weight

5234 g/mol

InChI

InChI=1S/C225H360N76O67S/c1-20-111(12)174(298-180(329)116(17)264-201(350)154(96-172(323)324)282-179(328)114(15)262-181(330)126(227)92-122-98-249-105-260-122)215(364)293-151(89-119-40-27-24-28-41-119)210(359)301-177(117(18)305)217(366)297-159(104-304)213(362)296-158(103-303)212(361)288-150(91-121-52-56-125(307)57-53-121)205(354)272-129(44-32-77-252-220(237)238)185(334)271-134(49-37-82-257-225(247)248)198(347)299-176(113(14)22-3)216(365)292-144(84-107(4)5)183(332)259-101-168(316)265-136(59-67-161(229)309)192(341)284-146(86-109(8)9)203(352)287-148(90-120-50-54-124(306)55-51-120)200(349)263-115(16)178(327)267-128(43-31-76-251-219(235)236)184(333)268-127(42-29-30-75-226)187(336)283-145(85-108(6)7)202(351)285-147(87-110(10)11)204(353)289-152(93-123-99-250-106-261-123)207(356)280-142(65-73-171(321)322)199(348)300-175(112(13)21-2)214(363)281-143(74-83-369-19)197(346)291-155(97-173(325)326)209(358)273-130(45-33-78-253-221(239)240)186(335)276-139(61-69-163(231)311)194(343)275-135(58-66-160(228)308)182(331)258-100-167(315)266-137(63-71-169(317)318)191(340)269-131(46-34-79-254-222(241)242)189(338)290-153(94-165(233)313)208(357)279-140(62-70-164(232)312)195(344)278-141(64-72-170(319)320)196(345)277-138(60-68-162(230)310)193(342)270-133(48-36-81-256-224(245)246)190(339)295-157(102-302)211(360)274-132(47-35-80-255-223(243)244)188(337)286-149(88-118-38-25-23-26-39-118)206(355)294-156(218(367)368)95-166(234)314/h23-28,38-41,50-57,98-99,105-117,126-159,174-177,302-307H,20-22,29-37,42-49,58-97,100-104,226-227H2,1-19H3,(H2,228,308)(H2,229,309)(H2,230,310)(H2,231,311)(H2,232,312)(H2,233,313)(H2,234,314)(H,249,260)(H,250,261)(H,258,331)(H,259,332)(H,262,330)(H,263,349)(H,264,350)(H,265,316)(H,266,315)(H,267,327)(H,268,333)(H,269,340)(H,270,342)(H,271,334)(H,272,354)(H,273,358)(H,274,360)(H,275,343)(H,276,335)(H,277,345)(H,278,344)(H,279,357)(H,280,356)(H,281,363)(H,282,328)(H,283,336)(H,284,341)(H,285,351)(H,286,337)(H,287,352)(H,288,361)(H,289,353)(H,290,338)(H,291,346)(H,292,365)(H,293,364)(H,294,355)(H,295,339)(H,296,362)(H,297,366)(H,298,329)(H,299,347)(H,300,348)(H,301,359)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,367,368)(H4,235,236,251)(H4,237,238,252)(H4,239,240,253)(H4,241,242,254)(H4,243,244,255)(H4,245,246,256)(H4,247,248,257)/t111-,112-,113-,114-,115-,116-,117+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,174-,175-,176-,177-/m0/s1

InChI Key

ORNDKVCWLUZAQL-FOWIMTFFSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

Synonyms

GRF(1-43)-OH
growth hormone releasing factor 43
hpGRF(1-43)OH
rat growth hormone-releasing factor(1-43)
rGRF 43
rGRF(1-43)-OH
rGRF(1-43)OH
rhGRF(1-43)
somaotropin releasing hormone (1-43)OH
somatotropin releasing factor 43
somatotropin releasing hormone (1-43)

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.